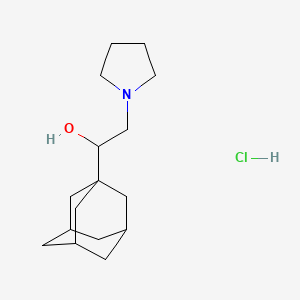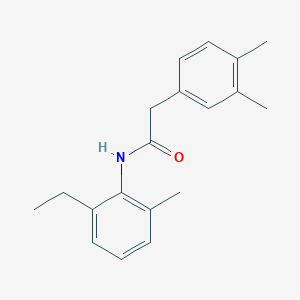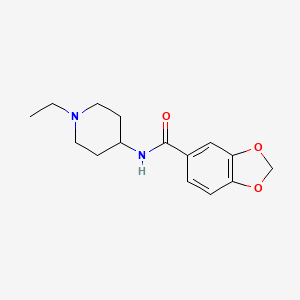![molecular formula C19H23BrO3 B5232958 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene, also known as BDP, is a chemical compound that belongs to the family of aryl bromides. BDP is a versatile compound that has a wide range of applications in the field of scientific research.
科学研究应用
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has been extensively used in scientific research due to its unique properties. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has made it a valuable tool in the study of Alzheimer's disease, as it can help researchers understand the role of acetylcholine in the disease.
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has also been used as a fluorescent probe to study the interaction between proteins and lipids in cell membranes. The compound has a long alkyl chain that allows it to embed itself in the lipid bilayer of cell membranes, and its fluorescent properties make it easy to track its movement within the membrane.
作用机制
The mechanism of action of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine enhances the transmission of nerve impulses, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene depend on the concentration of the compound and the context in which it is used. At low concentrations, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene can enhance the transmission of nerve impulses, leading to improved cognitive function. However, at high concentrations, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene can cause overstimulation of the nervous system, leading to seizures and convulsions.
实验室实验的优点和局限性
One of the advantages of using 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments is its potency as an acetylcholinesterase inhibitor. This property allows researchers to study the role of acetylcholine in various physiological and pathological processes. However, the potent nature of the compound also presents a limitation, as it can be difficult to control the concentration of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments.
未来方向
There are several future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene's ability to inhibit acetylcholinesterase could help researchers understand the role of acetylcholine in these diseases and develop new treatments.
Another potential application is in the study of membrane protein-lipid interactions. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene's fluorescent properties make it a valuable tool for studying the movement of proteins within cell membranes, which could have implications for drug development.
Conclusion
In conclusion, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene is a versatile compound with a wide range of applications in scientific research. Its ability to inhibit acetylcholinesterase and its fluorescent properties make it a valuable tool for studying a variety of physiological and pathological processes. While there are limitations to its use, the future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research are promising.
合成方法
The synthesis of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutanol in the presence of a base to form the intermediate 4-(2-methoxyphenoxy)butan-1-ol. This intermediate is then reacted with 2,5-dimethylbenzene in the presence of a catalyst to yield 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene.
属性
IUPAC Name |
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-14-13-19(15(2)12-16(14)20)23-11-7-6-10-22-18-9-5-4-8-17(18)21-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQPGHLATZNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)


![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)
